N,N-diethyl-2-triethylsilyloxyethanamine
Description
N,N-Diethyl-2-triethylsilyloxyethanamine is a tertiary amine derivative featuring a triethylsilyloxy (TES) group at the 2-position of the ethanamine backbone. This compound is characterized by its bulky silyl ether moiety, which significantly influences its chemical reactivity, solubility, and stability. The TES group is commonly employed in organic synthesis as a protective group for hydroxyl functionalities due to its resistance to acidic conditions and ease of removal under mild fluoride-based conditions .
Properties
CAS No. |
17146-74-6 |
|---|---|
Molecular Formula |
C12H29NOSi |
Molecular Weight |
231.45 g/mol |
IUPAC Name |
N,N-diethyl-2-triethylsilyloxyethanamine |
InChI |
InChI=1S/C12H29NOSi/c1-6-13(7-2)11-12-14-15(8-3,9-4)10-5/h6-12H2,1-5H3 |
InChI Key |
IFTYTUHRYMFXBZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](CC)(CC)CC |
Canonical SMILES |
CCN(CC)CCO[Si](CC)(CC)CC |
Other CAS No. |
17146-74-6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-triethylsilyloxyethanamine typically involves the reaction of triethylsilane with diethylaminoethanol under specific conditions. One common method includes the use of a catalyst such as boron trifluoride etherate to facilitate the reaction. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-triethylsilyloxyethanamine undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Common reducing agents used with this compound include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of substituted silanes .
Scientific Research Applications
N,N-diethyl-2-triethylsilyloxyethanamine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-triethylsilyloxyethanamine involves its ability to donate electrons and participate in various chemical reactions. The triethylsilane group can act as a hydride donor, facilitating reduction reactions. The diethylamino group can participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural similarities with N,N-diethyl-2-triethylsilyloxyethanamine but differ in substituents, functional groups, or backbone modifications:
Physical and Chemical Properties
Solubility and Polarity
- This compound : The bulky triethylsilyl group reduces polarity, leading to lower water solubility and higher solubility in organic solvents (e.g., dichloromethane, THF).
- N,N-Dimethyl-2-methoxyethylamine : The methoxy group increases polarity, resulting in moderate water solubility (133 g/L for triethylamine ) and miscibility with polar aprotic solvents .
- 2-(N,N-Diethylamino)ethyl chloride: Highly polar due to the chloride substituent; soluble in polar solvents like ethanol or acetone .
Thermal Stability
- Silyl ethers (e.g., TES) are thermally stable but hydrolyze under acidic or fluoride conditions. In contrast, methoxy and nitro groups exhibit higher thermal stability under neutral conditions .
Protective Group Utility
- The TES group in this compound is resistant to bases and nucleophiles but cleaved by fluorides (e.g., TBAF), making it ideal for hydroxyl protection in multi-step syntheses .
- 2-(N,N-Diethylamino)ethyl chloride: Reacts with nucleophiles (e.g., amines, thiols) to form quaternary ammonium salts, useful in drug delivery systems .
Electrophilic Reactivity
- The nitro group in N,N-diethyl-2-(2-nitrophenoxy)ethanamine activates the aromatic ring for electrophilic substitution, enabling applications in dye or explosive precursor synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
